N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction, where 3-acetyl-1H-indole reacts with an appropriate aromatic aldehyde under basic conditions . This reaction can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide at room temperature . Alternatively, a solvent-free method can also be employed, which involves grinding the reactants together with a base . Both methods offer high yields and are environmentally friendly.
Chemical Reactions Analysis
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is particularly reactive towards electrophilic substitution due to its electron-rich nature . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
In medicinal chemistry, indole derivatives have shown promise as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . The unique structure of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide makes it a valuable candidate for drug development and therapeutic applications . Additionally, its ability to interact with multiple biological targets has made it a subject of interest in biochemical research .
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurological disorders . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can be compared with other indole derivatives, such as 1-(1H-indol-3-yl)ethanone and (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one . These compounds share the indole core but differ in their substituents and functional groups, leading to variations in their biological activities and applications . The unique combination of the indole nucleus with the methoxybenzohydrazide moiety in N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide contributes to its distinct properties and potential therapeutic benefits .
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-14-17(19-7-3-4-8-20(19)24)6-5-13-22-23-21(26)16-9-11-18(27-2)12-10-16/h3-14H,1-2H3,(H,23,26)/b6-5+,22-13+ |
InChI Key |
FYUVRMARRGSSAW-MHORGHPUSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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